

# Applications of Osmium(II) Complexes in Homogeneous Catalysis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Osmium(II) complexes have emerged as powerful and versatile catalysts in homogeneous catalysis, demonstrating remarkable activity and selectivity in a variety of organic transformations.[1][2][3] Although historically less explored than their ruthenium counterparts due to perceptions of slower ligand exchange kinetics, recent research has unveiled the unique potential of Os(II) catalysts, which in some cases exhibit superior performance.[1][2] These complexes are particularly effective in hydrogenation, transfer hydrogenation, and oxidation reactions, offering high turnover numbers (TON) and turnover frequencies (TOF), as well as excellent enantioselectivity in asymmetric synthesis.[3][4] Their applications are pivotal in the synthesis of fine chemicals, pharmaceuticals, and other high-value organic molecules. This document provides detailed application notes and experimental protocols for the use of Osmium(II) complexes in key catalytic reactions.

## **Key Applications**

Osmium(II) complexes are instrumental in a range of catalytic reactions, including:

 Asymmetric Transfer Hydrogenation (ATH): The reduction of prochiral ketones and imines to chiral alcohols and amines is a cornerstone of modern synthetic chemistry. Osmium(II)



complexes, particularly those featuring chiral ligands, have proven to be highly efficient catalysts for these transformations, often affording products with high enantiomeric excess (ee).[4][5][6]

- Hydrogenation: The direct addition of hydrogen across double and triple bonds is a fundamental process in organic synthesis. Osmium(II) catalysts are active in the hydrogenation of various unsaturated substrates, including alkenes and alkynes.
- Oxidation Reactions: While osmium is well-known in its higher oxidation states for oxidation catalysis (e.g., OsO<sub>4</sub>), Osmium(II) complexes can also catalyze oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones.
- C-H Bond Activation and Functionalization: A growing area of research involves the use of Osmium(II) complexes to catalyze the direct functionalization of otherwise inert C-H bonds, opening new avenues for atom-economical synthesis.
- Nitrile Hydration: Osmium(II) complexes have shown catalytic activity in the hydration of nitriles to amides, a reaction of significant industrial importance.

### **Experimental Protocols**

# Protocol 1: Synthesis of Chloro(p-cymene)osmium(II) Dimer ([OsCl<sub>2</sub>(p-cymene)]<sub>2</sub>)

This protocol is adapted from the synthesis of the analogous ruthenium complex, a common precursor for many Osmium(II) catalysts.[7][8]

#### Materials:

- Osmium trichloride hydrate (OsCl<sub>3</sub>·xH<sub>2</sub>O)
- α-Phellandrene
- Ethanol (absolute)
- Argon or Nitrogen gas supply
- Schlenk flask and condenser



Magnetic stirrer and hotplate

#### Procedure:

- In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Osmium trichloride hydrate (1.0 eq).
- Under a counterflow of argon or nitrogen, add absolute ethanol to the flask to form a suspension.
- Add α-phellandrene (2.0 eq) to the suspension.
- Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change.
- Continue refluxing for 4-6 hours until the reaction is complete.
- Allow the reaction mixture to cool to room temperature.
- The product, [OsCl<sub>2</sub>(p-cymene)]<sub>2</sub>, will precipitate out of solution as a red-brown solid.
- Isolate the solid by filtration under an inert atmosphere.
- Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
- Dry the product under vacuum to yield the [OsCl<sub>2</sub>(p-cymene)]<sub>2</sub> dimer.

# Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the in-situ generation of an Osmium(II) catalyst for the asymmetric transfer hydrogenation of acetophenone.[4][6]

#### Materials:

• [OsCl<sub>2</sub>(p-cymene)]<sub>2</sub>



- (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
- Acetophenone
- Formic acid/triethylamine azeotropic mixture (5:2)
- 2-Propanol (i-PrOH)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Schlenk tube
- Magnetic stirrer

#### Procedure:

- To a Schlenk tube under an argon atmosphere, add [OsCl<sub>2</sub>(p-cymene)]<sub>2</sub> (0.005 mmol, 1 mol% Os) and (R,R)-TsDPEN (0.011 mmol).
- Add 2-propanol (5 mL) to the tube and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.
- Add acetophenone (1.0 mmol) to the reaction mixture.
- Add the formic acid/triethylamine azeotrope (0.5 mL).
- Stir the reaction mixture at 28 °C for the specified time (e.g., 4-24 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding water.
- Extract the product with diethyl ether (3 x 10 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.



- Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane).
- Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

### **Quantitative Data**

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Os(II) Catalysts



Entry	Ketone Substra te	Catalyst System	S/C Ratio	Time (h)	Convers ion (%)	ee (%)	Ref
1	Acetophe none	[OsCl(CN N)((R,S)- Josiphos)	20000	1	>99	98 (R)	[4]
2	4- Methoxy acetophe none	[OsCl(CN N)((R,S)- Josiphos) ]	20000	1	>99	99 (R)	[4]
3	4- Chloroac etopheno ne	[OsCl(CN N)((R,S)- Josiphos)	20000	1.5	>99	98 (R)	[4]
4	2- Acetylpyr idine	[OsCl(CN N)((R,S)- Josiphos) ]	20000	1	>99	99 (R)	[4]
5	Acetophe none	trans- [OsCl <sub>2</sub> (P( OMe) <sub>3</sub> ) {(S,S)- (i)Pr- pybox}]	100	24	98	92 (S)	[5]
6	1- Indanone	trans- [OsCl <sub>2</sub> (P( OMe) <sub>3</sub> ) {(S,S)- (i)Pr- pybox}]	100	24	99	94 (S)	[5]
7	1- Tetralone	trans- [OsCl <sub>2</sub> (P( OMe) <sub>3</sub> )	100	24	99	93 (S)	[5]







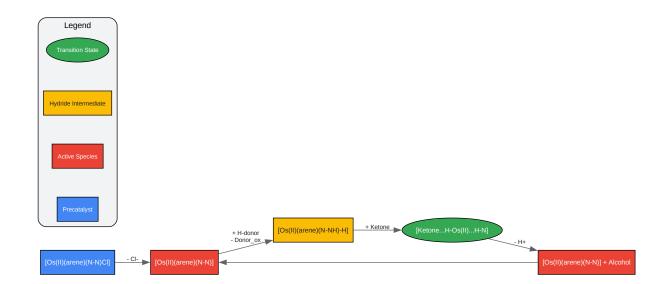
{(S,S)-(i)Prpybox}]

Conditions typically involve a hydrogen donor like 2-propanol or formic acid/triethylamine and a base such as NaOiPr or KOtBu.

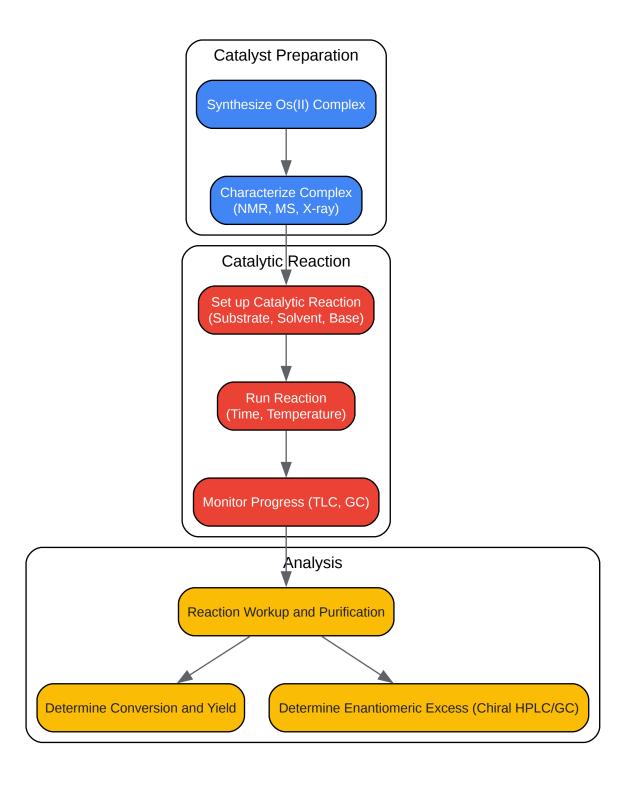
# Signaling Pathways and Experimental Workflows Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted mechanism for the asymmetric transfer hydrogenation of a ketone catalyzed by a Noyori-type Osmium(II) complex. The cycle involves the formation of an 18-electron osmium hydride species, which then transfers a hydride to the ketone in an outer-sphere mechanism.









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